Cas no 1782599-77-2 (3-amino-2-(5-chlorofuran-2-yl)propanoic acid)
3-amino-2-(5-chlorofuran-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(5-chlorofuran-2-yl)propanoic acid
- 1782599-77-2
- EN300-1978139
-
- Inchi: 1S/C7H8ClNO3/c8-6-2-1-5(12-6)4(3-9)7(10)11/h1-2,4H,3,9H2,(H,10,11)
- InChI Key: HEXLJVHKEJNPBB-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(C(=O)O)CN)O1
Computed Properties
- Exact Mass: 189.0192708g/mol
- Monoisotopic Mass: 189.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 76.5Ų
3-amino-2-(5-chlorofuran-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978139-0.05g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-0.1g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-0.25g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-0.5g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-1.0g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1978139-2.5g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 2.5g |
$2576.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-5.0g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1978139-10.0g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1978139-1g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 1g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-1978139-5g |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid |
1782599-77-2 | 5g |
$3812.0 | 2023-09-16 |
3-amino-2-(5-chlorofuran-2-yl)propanoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-amino-2-(5-chlorofuran-2-yl)propanoic acid
3-Amino-2-(5-Chlorofuran-2-yl)Propanoic Acid: A Comprehensive Overview
3-Amino-2-(5-chlorofuran-2-yl)propanoic acid, identified by the CAS number 1782599-77-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. The molecule consists of a propanoic acid backbone with an amino group at the third position and a substituted furan ring at the second position. The furan ring is further substituted with a chlorine atom at the fifth position, adding complexity to its structure and potentially influencing its chemical reactivity and biological activity.
The synthesis of 3-amino-2-(5-chlorofuran-2-yl)propanoic acid involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and oxidations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, one common approach involves the alkylation of an amino acid derivative with a chlorinated furan intermediate, followed by purification steps to isolate the final product. The choice of reagents and reaction conditions plays a crucial role in ensuring the formation of the desired product without unwanted side reactions.
In terms of biological activity, recent studies have highlighted the potential of 3-amino-2-(5-chlorofuran-2-yl)propanoic acid as a modulator of cellular signaling pathways. Preclinical data suggest that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. Additionally, its ability to interact with certain membrane receptors has led to investigations into its role in neuroprotective therapies. These findings underscore the importance of further research to fully understand its mechanism of action and therapeutic potential.
The structural versatility of 3-amino-2-(5-chlorofuran-2-yl)propanoic acid makes it an attractive candidate for medicinal chemistry applications. Its amino group can serve as a site for further functionalization, enabling the creation of derivatives with enhanced bioavailability or selectivity for specific targets. For example, researchers have explored the substitution of the chlorine atom on the furan ring with other halogens or electron-donating groups to study their effects on pharmacokinetics and efficacy.
In conclusion, 3-amino-2-(5-chlorofuran-2-yl)propanoic acid represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure, coupled with emerging insights into its biological activity, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to unravel its full potential, this compound is expected to play an increasingly important role in advancing our understanding of complex biological systems.
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